molecular formula C8H6ClN3O B13325873 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde

7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde

Cat. No.: B13325873
M. Wt: 195.60 g/mol
InChI Key: STMFMNNTXNIACJ-UHFFFAOYSA-N
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Description

7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde typically involves the reaction of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine with appropriate aldehyde reagents under controlled conditions. One common method involves the use of ethoxymethylenmalonitrile in ethanol as a solvent, which is added dropwise to the starting material . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

    Reduction: 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit kinases by binding to their active sites, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which imparts distinct reactivity and potential for further functionalization. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C8H6ClN3O/c1-5-2-8-10-6(4-13)3-7(9)12(8)11-5/h2-4H,1H3

InChI Key

STMFMNNTXNIACJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2Cl)C=O

Origin of Product

United States

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